Bcl6-IN-9

BCL6 inhibition BTB domain Biochemical IC₅₀

Discrepancies in BCL6 inhibitor potency and binding mode often derail screening campaigns. BCL6-IN-9 (CCT372064) resolves this with a tricyclic scaffold optimized for the Val18 subpocket. - Biochemical IC50: 3.9 nM, >8,900-fold more potent than FX1 - Cellular GI50: 0.17-3.4 μM across OCI-Ly1, KARPAS-422, OCI-Ly3 DLBCL lines - Co-crystal structure (PDB 7Q7R, 1.70 Å) for structure-guided optimization

Molecular Formula C22H18ClF2N5O2
Molecular Weight 457.9 g/mol
Cat. No. B15143039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl6-IN-9
Molecular FormulaC22H18ClF2N5O2
Molecular Weight457.9 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)Cl)C#N)C4=C(C1=O)OCC(C(N4)C5CC5)(F)F
InChIInChI=1S/C22H18ClF2N5O2/c1-30-16-5-4-12(28-15-6-7-27-20(23)14(15)9-26)8-13(16)17-18(21(30)31)32-10-22(24,25)19(29-17)11-2-3-11/h4-8,11,19,29H,2-3,10H2,1H3,(H,27,28)/t19-/m0/s1
InChIKeyNDXNRYJTYFEIAB-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCL6-IN-9 (Compound 1) Procurement Guide: Tricyclic BTB Domain Inhibitor with Sub-4 nM Biochemical Potency


BCL6-IN-9 (also designated Compound 1; CAS 2378852-76-5) is a potent, synthetic small-molecule inhibitor of B-cell lymphoma 6 protein (BCL6) [1]. It features a tricyclic scaffold specifically designed to target the BCL6 BTB domain and disrupt corepressor recruitment [2]. With a biochemical IC₅₀ of 3.9 nM, BCL6-IN-9 is a widely cited tool compound for cancer research, particularly in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) models [3].

BCL6-IN-9 Versus In-Class Alternatives: Why Chemical Scaffold and Binding Mode Dictate Procurement Decisions


Generic substitution among BCL6 inhibitors is scientifically untenable due to profound divergence in chemical series, binding modes, and functional consequences. While all BCL6 inhibitors target the BTB domain, they differ markedly in potency, selectivity, cellular efficacy, and ability to induce protein degradation versus mere co-repressor displacement. BCL6-IN-9 represents a tricyclic series optimized for shape complementarity with a subpocket adjacent to Val18 in the BTB domain, conferring a distinct binding profile compared to earlier-generation inhibitors such as FX1 (IC₅₀ = 35 μM) and CID5721353/79-6 (IC₅₀ = 212 μM), and a different mechanism of action relative to BCL6 degraders such as BI-3802 [1][2]. Procurement decisions therefore require direct examination of quantitative performance differentials rather than reliance on target-class equivalence.

BCL6-IN-9 Quantitative Differentiation: Head-to-Head Biochemical, Cellular, and Structural Performance Data


BCL6-IN-9 Biochemical Potency: ~9,000-Fold Improvement Over First-Generation BCL6 Inhibitor FX1

BCL6-IN-9 demonstrates a biochemical IC₅₀ of 3.9 nM against the BCL6 BTB domain [1]. By cross-study comparison with FX1, a first-generation BCL6 inhibitor, BCL6-IN-9 shows an approximately 8,974-fold improvement in biochemical potency, as FX1 exhibits an IC₅₀ of 35 μM (35,000 nM) in reporter assays measuring BCL6-mediated transcriptional repression [2]. Additionally, relative to the earliest BCL6 inhibitor CID5721353 (79-6) with an IC₅₀ of 212 μM, BCL6-IN-9 represents a >54,000-fold enhancement in biochemical potency [3]. The tricyclic scaffold of BCL6-IN-9 was optimized for shape complementarity with a subpocket adjacent to Val18 in the BTB domain, a structural feature absent in earlier inhibitors [4].

BCL6 inhibition BTB domain Biochemical IC₅₀

BCL6-IN-9 Cellular Antiproliferative Activity: GI₅₀ Profiling Across DLBCL Cell Lines

BCL6-IN-9 exhibits sub-micromolar antiproliferative activity across multiple BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines. In KARPAS-422 cells, BCL6-IN-9 demonstrates a GI₅₀ of 0.19 μM; in OCI-Ly1 cells, the GI₅₀ is 0.17 μM; and in OCI-Ly3 cells, the GI₅₀ is 3.4 μM [1]. This cell-line dependent potency profile is consistent with BCL6 addiction levels across DLBCL subtypes. Cross-study comparison with first-generation inhibitors reveals a substantial efficacy gap: CID5721353 (79-6) required 50 μM to achieve comparable BCL6 target gene reactivation in OCI-Ly1 cells [2], while BCL6-IN-9 achieves antiproliferative effects at approximately 294-fold lower concentrations in the same cell line.

DLBCL Antiproliferative GI₅₀

BCL6-IN-9 Crystal Structure: Validated Binding Mode to BCL6 BTB Domain at 1.70 Å Resolution

The binding mode of BCL6-IN-9 to the human BCL6 BTB domain has been experimentally validated by X-ray crystallography at 1.70 Å resolution, with coordinates deposited in the Protein Data Bank as entry 7Q7R [1]. This structural data confirms that BCL6-IN-9 binds within the corepressor-binding groove at the BTB dimer interface, occupying a subpocket adjacent to Val18 that was specifically targeted during compound optimization [2]. In contrast, no publicly available crystal structure exists for the first-generation inhibitor FX1 in complex with BCL6, and structural data for CID5721353 (79-6) are limited to homology modeling rather than experimental determination [3]. The availability of a high-resolution co-crystal structure for BCL6-IN-9 enables structure-guided optimization and rational combination strategies that are not possible with structurally uncharacterized inhibitors.

Crystallography BTB domain Binding mode

BCL6-IN-9 Physicochemical Properties: LogP 4.4 and cLogP 4.74 Enable Cell Permeability While Maintaining Acceptable Solubility Profile

BCL6-IN-9 exhibits a calculated LogP of 4.4 (experimental) and XLogP of 4.74 (predicted), with a molecular weight of 457.86 g/mol and 2 hydrogen bond donors [1]. For comparison, the first-generation inhibitor CID5721353 has a molecular weight of ~458 g/mol but substantially lower potency due to suboptimal binding interactions [2]. The BCL6 degrader BI-3802 has a comparable molecular weight of 484.2 g/mol and XLogP of 4.74, with 2 hydrogen bond donors and 6 acceptors [3]. The moderate lipophilicity of BCL6-IN-9 supports passive diffusion across cell membranes while maintaining compatibility with standard in vitro assay conditions (DMSO solubility) .

Physicochemical properties Lipophilicity Cell permeability

Evidence Gap: Absence of Published In Vivo Efficacy Data for BCL6-IN-9 Relative to Degrader Comparators

A comprehensive search of the scientific literature reveals no published in vivo efficacy, pharmacokinetic, or toxicity data for BCL6-IN-9 as of the current evidence cutoff. In contrast, multiple BCL6-targeting agents have reported in vivo data: BI-3802 demonstrates antitumor activity in DLBCL xenograft models [1]; FX1 suppresses OCI-Ly7 DLBCL xenograft tumor growth in mice [2]; CID5721353 (79-6) suppresses DLBCL tumors in xenotransplantation studies [3]; and WK499 inhibits tumor growth in preclinical GBM xenografts at 12.5 mg/kg i.p. . The absence of in vivo validation for BCL6-IN-9 represents a critical evidence gap that limits its applicability to in vitro and biochemical studies only. Users requiring in vivo tool compounds should consider validated alternatives such as BI-3802, BI-3812, or FX1.

In vivo Pharmacokinetics Degradation

BCL6-IN-9 Optimal Procurement and Research Application Scenarios Based on Verified Evidence


Biochemical Screening and BTB Domain Binding Assays Requiring Low Nanomolar Potency

BCL6-IN-9 is ideally suited for biochemical screening campaigns targeting the BCL6 BTB domain, where its IC₅₀ of 3.9 nM provides sufficient potency to detect competitive displacement of corepressor interactions [1]. The availability of a high-resolution co-crystal structure (PDB 7Q7R) supports structure-activity relationship studies and fragment-based screening efforts [2].

Cellular Antiproliferative Studies in BCL6-Dependent DLBCL Models

BCL6-IN-9 is appropriate for cell-based studies in OCI-Ly1 (GI₅₀ 0.17 μM), KARPAS-422 (GI₅₀ 0.19 μM), and OCI-Ly3 (GI₅₀ 3.4 μM) DLBCL cell lines [3]. The sub-micromolar GI₅₀ in responsive lines enables studies at concentrations well below typical solubility limits, reducing the risk of compound precipitation artifacts.

Structure-Guided Medicinal Chemistry and Analog Development

The tricyclic scaffold of BCL6-IN-9 and its experimentally validated binding pose (PDB 7Q7R) make it a suitable starting point for structure-guided optimization programs [4]. Researchers can leverage the 1.70 Å resolution structure to design analogs targeting the Val18 subpocket or to explore modifications that preserve BTB domain binding while tuning physicochemical properties [2].

Comparative In Vitro Studies Against First-Generation BCL6 Inhibitors (FX1, CID5721353)

BCL6-IN-9 serves as a potent, structurally characterized comparator for studies evaluating the biochemical and cellular effects of earlier-generation BCL6 inhibitors [5]. The >8,900-fold potency difference relative to FX1 enables dose-response comparisons spanning a wide concentration range, facilitating mechanistic studies on the relationship between target engagement and cellular phenotype [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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